![molecular formula C20H18N8O B2361089 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1396880-08-2](/img/structure/B2361089.png)
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H18N8O and its molecular weight is 386.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H18N6O
- Molecular Weight : 370.43 g/mol
- CAS Number : 2035021-46-4
The presence of the triazole and pyridazine moieties suggests potential interactions with various biological targets, particularly in cancer therapy.
Research indicates that compounds containing triazolo and pyridazine derivatives often exhibit anticancer properties through multiple mechanisms:
- Inhibition of Kinase Activity : Many studies have shown that similar compounds act as inhibitors of receptor tyrosine kinases, such as c-Met. For instance, derivative compounds have demonstrated IC50 values in the nanomolar range against c-Met kinase, indicating potent inhibitory activity .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells. In related studies, triazolo-pyridazine derivatives increased apoptosis markers like caspase 3/7 and p53 expression in breast cancer cell lines .
- Autophagy Modulation : Some studies suggest that these compounds can induce autophagy, which is a critical process for cellular homeostasis and cancer cell survival. Increased formation of autophagosomes and expression of beclin-1 have been noted .
Biological Activity Data
A summary of biological activity data for this compound is presented below:
Activity | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
c-Met Inhibition | A549 | 0.090 | Kinase inhibition |
Apoptosis Induction | MCF-7 | 0.15 | Caspase activation |
Autophagy Induction | HeLa | 2.85 | Beclin-1 expression |
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of triazolo-pyridazine derivatives, this compound was tested against various cancer cell lines including MCF-7 and A549. The results indicated significant cytotoxicity with an IC50 value lower than that of standard chemotherapy agents like cisplatin .
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound promotes apoptosis through mitochondrial pathways by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins. This dual action enhances its therapeutic potential against resistant cancer phenotypes .
Aplicaciones Científicas De Investigación
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds similar to N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide. Research indicates that derivatives of triazolo-pyridazine exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of triazolo derivatives against A549 (lung cancer) and MCF-7 (breast cancer) cells using the MTT assay. Results indicated IC50 values as low as 1.06 µM for some derivatives, demonstrating potent activity against these cell lines .
Antimicrobial Properties
The structural motifs of this compound suggest potential antimicrobial activity. Pyrazole derivatives have been reported to exhibit both antibacterial and antifungal effects.
Research Findings:
A screening of several pyrazole derivatives revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds demonstrated varying degrees of effectiveness, with some showing superior activity compared to standard antibiotics .
To better understand the compound's efficacy, a comparison with related compounds is useful.
Compound Name | Biological Activity | IC50 Values | Reference |
---|---|---|---|
Compound 12e | Anticancer | 1.06 µM | |
Pyrazole Derivative A | Antimicrobial | 31 µg/mL | |
Triazolo Derivative B | Antifungal | 250 µg/mL |
Future Research Directions
The promising pharmacological activities of this compound warrant further investigation into its therapeutic potential. Future research could focus on:
- In vivo Studies: To assess the efficacy and safety profile in animal models.
- Mechanistic Studies: To elucidate detailed mechanisms of action at the molecular level.
- Structure-Activity Relationship (SAR): To optimize the compound's structure for enhanced biological activity.
Propiedades
IUPAC Name |
6-pyrrolidin-1-yl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O/c29-20(17-7-8-18(25-23-17)27-10-1-2-11-27)22-15-5-3-4-14(12-15)16-6-9-19-24-21-13-28(19)26-16/h3-9,12-13H,1-2,10-11H2,(H,22,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCDURPWUINXAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NN5C=NN=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.